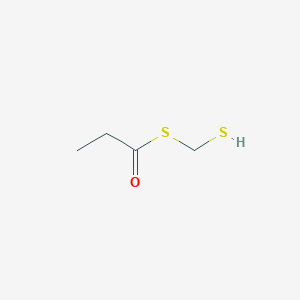
S-(Sulfanylmethyl) propanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanethioate de (sulfanylméthyl) : est un composé organique de formule moléculaire C4H8OS. Il est connu pour sa structure chimique distinctive, qui comprend un groupe sulfanylméthyl lié à un squelette de propanethioate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le propanethioate de (sulfanylméthyl) peut être synthétisé selon plusieurs méthodes. Une approche courante implique la réaction de l'acide propanethioïque avec un agent sulfanylméthylant dans des conditions contrôlées. La réaction nécessite généralement un catalyseur et est réalisée à une température et une pression spécifiques pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle : Dans les milieux industriels, la production de propanethioate de (sulfanylméthyl) implique souvent des réacteurs chimiques à grande échelle où les réactifs sont alimentés en continu et le produit est retiré en continu. Cette méthode garantit un approvisionnement régulier du composé et permet une mise à l'échelle efficace du processus de production.
Analyse Des Réactions Chimiques
Types de réactions : Le propanethioate de (sulfanylméthyl) subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont influencées par la présence du groupe sulfanylméthyl, qui peut agir comme un nucléophile ou un électrophile en fonction des conditions de réaction.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder le propanethioate de (sulfanylméthyl), conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent réduire le composé en son thiol ou sulfure correspondant.
Substitution : Des réactions de substitution nucléophile peuvent être effectuées à l'aide de réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle, conduisant à la formation de divers dérivés substitués.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les thiols et divers dérivés substitués, en fonction des conditions de réaction et des réactifs utilisés.
Applications de la recherche scientifique
Chimie : En chimie, le propanethioate de (sulfanylméthyl) est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa réactivité unique en fait un intermédiaire précieux en synthèse organique.
Biologie : En recherche biologique, ce composé est étudié pour son rôle potentiel dans les voies biochimiques impliquant des composés soufrés. Il peut être utilisé comme sonde pour étudier la fonction des enzymes qui interagissent avec des substrats contenant du soufre.
Médecine : En médecine, le propanethioate de (sulfanylméthyl) est exploré pour ses applications thérapeutiques potentielles. Sa capacité à subir diverses transformations chimiques en fait un candidat pour le développement de médicaments, en particulier dans la conception de produits pharmaceutiques contenant du soufre.
Industrie : Dans les applications industrielles, ce composé est utilisé dans la production de produits chimiques et de matériaux spécialisés. Ses propriétés uniques le rendent adapté à la fabrication de polymères, de revêtements et d'autres matériaux avancés.
Mécanisme d'action
Le mécanisme d'action du propanethioate de (sulfanylméthyl) implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe sulfanylméthyl peut participer à diverses réactions chimiques, conduisant à la formation d'intermédiaires réactifs qui peuvent interagir avec les molécules biologiques. Ces interactions peuvent moduler l'activité des enzymes et d'autres protéines, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Chemistry: In chemistry, S-(Sulfanylmethyl) propanethioate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in biochemical pathways involving sulfur-containing compounds. It can be used as a probe to investigate the function of enzymes that interact with sulfur-containing substrates.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to undergo various chemical transformations makes it a candidate for drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of S-(Sulfanylmethyl) propanethioate involves its interaction with specific molecular targets and pathways. The sulfanylmethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires :
- Propanethioate de S-méthyle
- Thiopropanoate de S-méthyle
- Thiopropionate de S-méthyle
Comparaison : Comparé à ces composés similaires, le propanethioate de (sulfanylméthyl) est unique en raison de la présence du groupe sulfanylméthyl, qui confère une réactivité et des propriétés distinctes. Cette unicité en fait un composé précieux pour des applications spécifiques où son comportement chimique particulier est avantageux.
Propriétés
Numéro CAS |
650607-72-0 |
|---|---|
Formule moléculaire |
C4H8OS2 |
Poids moléculaire |
136.2 g/mol |
Nom IUPAC |
S-(sulfanylmethyl) propanethioate |
InChI |
InChI=1S/C4H8OS2/c1-2-4(5)7-3-6/h6H,2-3H2,1H3 |
Clé InChI |
PVCBJOWBIVSQAZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)SCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12602889.png)
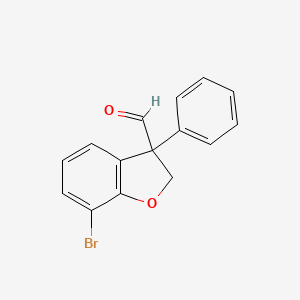
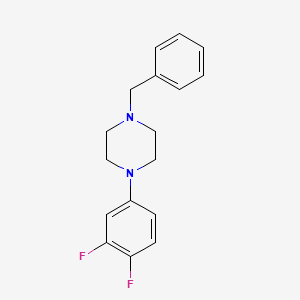
![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)-](/img/structure/B12602901.png)

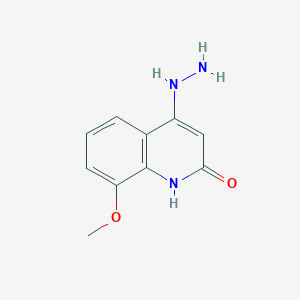
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester](/img/structure/B12602917.png)

![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]](/img/structure/B12602924.png)
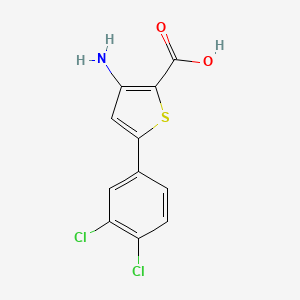

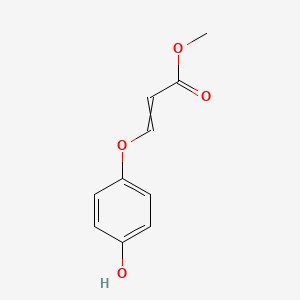
![Triethyl[(hept-6-en-2-yl)oxy]silane](/img/structure/B12602955.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12602973.png)
